molecular formula C6H3BrN2O B14892051 7-Bromooxazolo[5,4-b]pyridine

7-Bromooxazolo[5,4-b]pyridine

Cat. No.: B14892051
M. Wt: 199.00 g/mol
InChI Key: BRIJRMGPOBAZLE-UHFFFAOYSA-N
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Description

7-Bromooxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O. It is characterized by a fused oxazole and pyridine ring system with a bromine atom at the 7th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 7-Bromooxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

7-Bromooxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

7-Bromooxazolo[5,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

7-Bromooxazolo[5,4-b]pyridine can be compared with other similar compounds such as oxazolo[5,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share a similar fused ring system but differ in the nature and position of substituents. The unique bromine atom in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Similar compounds include:

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

7-bromo-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H

InChI Key

BRIJRMGPOBAZLE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)N=CO2

Origin of Product

United States

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